1-丙基-1H-吡唑-4-磺酰氯

描述

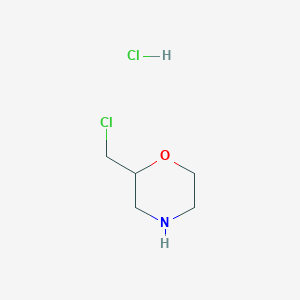

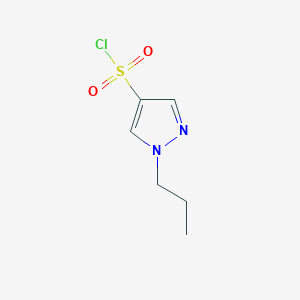

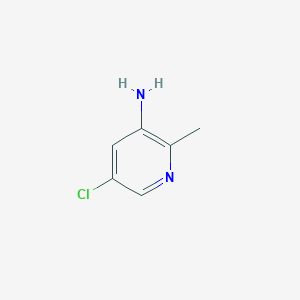

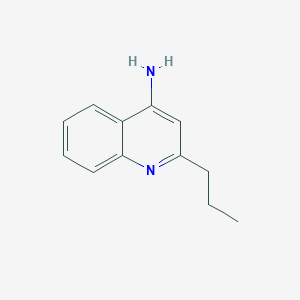

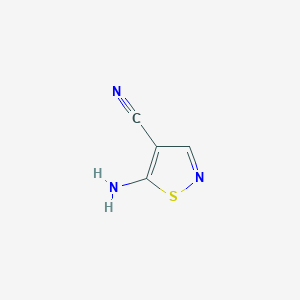

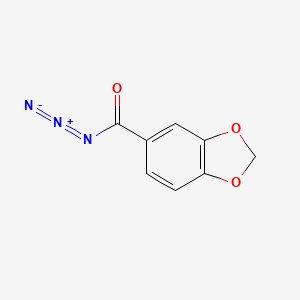

The compound "1-propyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of 1H-pyrazole, which is a heterocyclic aromatic organic compound. This class of compounds is characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The sulfonyl chloride group attached to the pyrazole ring indicates that it is a sulfonyl derivative, which is often used in various chemical reactions due to its reactivity.

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives has been explored in several studies. For instance, a facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives has been developed, involving critical steps such as allenic sulfonamide formation and a novel 1,3-sulfonyl shift . Another study reported a silver(I)-catalyzed synthesis of pyrazoles from propargyl N-sulfonylhydrazones, with a notable migration of sulfonyl groups under mild conditions . Additionally, a one-pot cyclo-condensation reaction has been used to synthesize 1H-pyrazole derivatives containing an aryl sulfonate moiety, demonstrating the versatility of these compounds in synthesis .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives is characterized by the presence of the pyrazole ring and various substituents. The sulfonyl group's position and its migration during reactions are key features in determining the final structure of the synthesized compounds. For example, selective synthesis can lead to different positional isomers of sulfonyl-methyl-1H-pyrazoles, depending on the Lewis acids used . The structure of these compounds is typically confirmed using spectroscopic methods such as IR, UV, 1H NMR, and mass spectrometry .

Chemical Reactions Analysis

1H-pyrazole derivatives participate in a variety of chemical reactions. They can act as directing groups for copper-mediated C-H amidation and sulfonamidation, leading to the formation of amides and sulfonamides . They are also used in tandem Knoevenagel–Michael reactions, as demonstrated by the synthesis of bis(pyrazol-5-ol)s using an ionic liquid catalyst . Furthermore, the reactivity of these compounds allows for the synthesis of dihydropyrazoles and their subsequent use in the preparation of other valuable chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by their molecular structure. The presence of sulfonyl groups can enhance the solubility of these compounds in polar solvents, which is beneficial for various chemical reactions. The reactivity of the sulfonyl chloride group makes these compounds useful intermediates in organic synthesis. The ionic liquids derived from pyrazole compounds, such as sulfonic acid functionalized pyridinium chloride, exhibit properties that make them efficient and reusable catalysts for organic transformations .

科学研究应用

医药化学与药物发现

吡唑衍生物在医药化学和药物发现中有着广泛的应用 . 它们表现出多种生物活性,包括抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病剂等作用 .

农用化学

吡唑化合物在农用化学中也得到应用 . 它们被用于合成生物活性化学物质以及在各种介质中的反应 .

配位化学

在配位化学中,吡唑衍生物由于其作为配体的能力而被使用 . 它们可以与各种金属形成配合物,从而产生具有有趣性质的化合物。

有机金属化学

吡唑衍生物也用于有机金属化学 . 它们可以形成有机金属化合物,这些化合物用于各种化学反应和工艺。

杂环的合成

吡唑是存在于各种小分子中的一个基本元素,表现出多种农业和医药活性 . 它被用于杂环的合成 .

绿色化学

最近的研究揭示了吡唑结构在绿色化学中有趣的应用 . 它既充当导向基团,也充当转化基团 . 这种创新的方案得益于使用树脂状、无毒、热稳定且具有成本效益的 Amberlyst-70 作为非均相催化剂 .

安全和危害

作用机制

Target of Action

1-Propyl-1H-pyrazole-4-sulfonyl chloride is a type of pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .

Mode of Action

Pyrazole derivatives are generally known to interact with their targets through a radical addition followed by intramolecular cyclization . This process affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Biochemical Pathways

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may affect pathways related to these diseases.

Result of Action

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may have similar effects.

Action Environment

It is known that the compound is stable under normal temperatures and is sensitive to moisture .

属性

IUPAC Name |

1-propylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-2-3-9-5-6(4-8-9)12(7,10)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAMFGLLNGMTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276694 | |

| Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1006348-63-5 | |

| Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)

![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)